molecular formula C10H10O3 B3058063 1-(3-Acetyl-5-hydroxyphenyl)ethanone CAS No. 87533-51-5

1-(3-Acetyl-5-hydroxyphenyl)ethanone

Cat. No.: B3058063
CAS No.: 87533-51-5
M. Wt: 178.18 g/mol
InChI Key: VCJZBAHXVFBVPO-UHFFFAOYSA-N
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Description

It is a derivative of acetophenone and is characterized by the presence of a hydroxyl group at the meta position relative to the acetyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-5-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetophenone in chloroform in an ice bath . Another method includes the bromination of 3,5-dibromo-2-hydroxyacetophenone in refluxing acetic acid . These reactions typically yield the desired compound with varying degrees of efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetyl-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

1-(3-Acetyl-5-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Acetyl-5-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    3-Hydroxyacetophenone: Similar structure but lacks the acetyl group at the meta position.

    4-Hydroxyacetophenone: Hydroxyl group at the para position relative to the acetyl group.

    2-Hydroxyacetophenone: Hydroxyl group at the ortho position relative to the acetyl group.

Uniqueness: 1-(3-Acetyl-5-hydroxyphenyl)ethanone is unique due to the specific positioning of the hydroxyl and acetyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3-acetyl-5-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6(11)8-3-9(7(2)12)5-10(13)4-8/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJZBAHXVFBVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629263
Record name 1,1'-(5-Hydroxy-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87533-51-5
Record name 1,1'-(5-Hydroxy-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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